2,4-dibromobutanoyl Bromide
Overview
Description
2,4-Dibromobutanoyl Bromide: is a chemical compound with the molecular formula C₄H₅Br₃O. It is a derivative of butanoyl bromide, where two bromine atoms are substituted at the 2nd and 4th positions of the butanoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromobutanoyl Bromide can be synthesized through the bromination of butanoyl bromide. The process involves the addition of bromine to butanoyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective bromination at the 2nd and 4th positions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromobutanoyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Lewis acids like aluminum chloride or boron trifluoride.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce an amide, while reacting with an alcohol can produce an ester .
Scientific Research Applications
2,4-Dibromobutanoyl Bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromobutanoyl Bromide involves its reactivity towards nucleophiles. The bromine atoms at the 2nd and 4th positions are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
2,4-Dibromobutyryl Chloride: Similar in structure but with a chloride atom instead of a bromide.
2,4-Dibromo-1-butanol: A related compound with a hydroxyl group instead of the acyl bromide group.
2,4-Dibromobutyric Acid: Similar but with a carboxylic acid group instead of the acyl bromide group.
Uniqueness: 2,4-Dibromobutanoyl Bromide is unique due to its specific reactivity profile, which makes it a valuable intermediate in organic synthesis. Its ability to undergo selective substitution and addition reactions distinguishes it from other similar compounds .
Properties
IUPAC Name |
2,4-dibromobutanoyl bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br3O/c5-2-1-3(6)4(7)8/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXVIRCAGMRKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461401 | |
Record name | 2,4-dibromobutanoyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52412-07-4 | |
Record name | 2,4-dibromobutanoyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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